molecular formula C17H12Cl2N2O3 B14696604 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- CAS No. 24863-09-0

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl-

Cat. No.: B14696604
CAS No.: 24863-09-0
M. Wt: 363.2 g/mol
InChI Key: IMRBIDCBCVNCIE-UHFFFAOYSA-N
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Description

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- is a chemical compound belonging to the benzodiazepine family. Benzodiazepines are known for their wide range of applications, particularly in the field of medicine as anxiolytics, sedatives, and anticonvulsants. This specific compound is characterized by its unique chemical structure, which includes a chloracetyl group and a phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- typically involves the following steps:

    Formation of the Benzodiazepine Core: The initial step involves the formation of the benzodiazepine core through a cyclization reaction. This can be achieved by reacting an appropriate diamine with a diketone under acidic or basic conditions.

    Introduction of the Chloracetyl Group: The chloracetyl group is introduced through an acylation reaction using chloracetyl chloride in the presence of a base such as pyridine.

    Chlorination and Phenylation:

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to maximize yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The chloracetyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzodiazepines with various functional groups.

Scientific Research Applications

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- has several scientific research applications, including:

    Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

    Biology: Studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of anxiety, insomnia, and seizures.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- involves its interaction with specific molecular targets, such as gamma-aminobutyric acid (GABA) receptors in the central nervous system. By binding to these receptors, the compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The pathways involved include modulation of ion channels and neurotransmitter release.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with similar anxiolytic and sedative properties.

    Lorazepam: Another benzodiazepine used for its anxiolytic and anticonvulsant effects.

    Clonazepam: Known for its anticonvulsant and muscle relaxant properties.

Uniqueness

1H-1,5-Benzodiazepine-2,4(3H,5H)-dione, 7-chloro-1-(chloracetyl)-5-phenyl- is unique due to its specific chemical structure, which includes a chloracetyl group and a phenyl ring

Properties

CAS No.

24863-09-0

Molecular Formula

C17H12Cl2N2O3

Molecular Weight

363.2 g/mol

IUPAC Name

7-chloro-1-(2-chloroacetyl)-5-phenyl-1,5-benzodiazepine-2,4-dione

InChI

InChI=1S/C17H12Cl2N2O3/c18-10-17(24)21-13-7-6-11(19)8-14(13)20(15(22)9-16(21)23)12-4-2-1-3-5-12/h1-8H,9-10H2

InChI Key

IMRBIDCBCVNCIE-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C2=C(C=CC(=C2)Cl)N(C1=O)C(=O)CCl)C3=CC=CC=C3

Origin of Product

United States

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